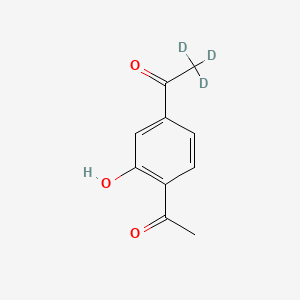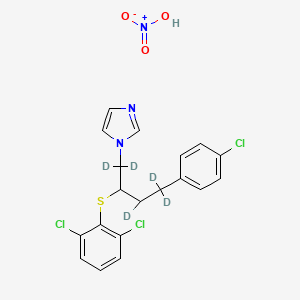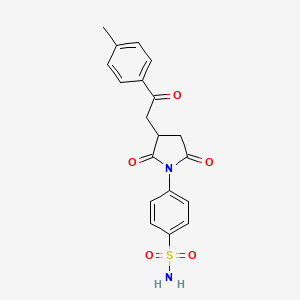
4-Acetyl-2'-hydroxyacetophenone D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-2’-hydroxyacetophenone D3 is a deuterium-labeled compound with the molecular formula C10H7D3O3 and a molecular weight of 181.08 g/mol. This compound is a derivative of acetophenone, where three hydrogen atoms are replaced by deuterium. It is primarily used in scientific research, particularly in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics.
Preparation Methods
The synthesis of 4-Acetyl-2’-hydroxyacetophenone D3 typically involves the deuteration of 4-Acetyl-2’-hydroxyacetophenone. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. Industrial production methods often involve the use of deuterated solvents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
4-Acetyl-2’-hydroxyacetophenone D3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming diketones.
Reduction: The carbonyl group can be reduced to a hydroxyl group, forming alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like iodine and dimethylsulfoxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
4-Acetyl-2’-hydroxyacetophenone D3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic research to trace metabolic pathways in vivo.
Medicine: It is utilized in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.
Industry: The compound serves as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of 4-Acetyl-2’-hydroxyacetophenone D3 involves its interaction with specific molecular targets and pathways. For instance, in metabolic research, the deuterium-labeled compound allows researchers to trace the metabolic fate of the molecule, providing insights into metabolic pathways and enzyme activities. The deuterium atoms act as tracers, enabling the study of reaction mechanisms and kinetics in various biological and chemical processes .
Comparison with Similar Compounds
4-Acetyl-2’-hydroxyacetophenone D3 can be compared with other similar compounds, such as:
2-Hydroxyacetophenone: A precursor in the synthesis of flavones and other heterocyclic compounds.
4-Acetyl-2-hydroxyacetophenone: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
2,4-Dihydroxyacetophenone: Used in the synthesis of various natural products and pharmaceuticals. The uniqueness of 4-Acetyl-2’-hydroxyacetophenone D3 lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic and chemical processes.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
1-(4-acetyl-3-hydroxyphenyl)-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C10H10O3/c1-6(11)8-3-4-9(7(2)12)10(13)5-8/h3-5,13H,1-2H3/i1D3 |
InChI Key |
CHSUVWIYVDZSCJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)C(=O)C)O |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)













